(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
The compound “(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, amide, and carboxylic acid groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process may start with the preparation of the core bicyclic structure, followed by the introduction of the piperazine and pyridopyrimidine moieties. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its structural features suggest that it could act as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as hydroxyl, amide, and carboxylic acid groups. Examples include:
- Penicillins
- Cephalosporins
- Carbapenems
Uniqueness
What sets this compound apart is its unique combination of functional groups and the presence of the piperazine and pyridopyrimidine moieties. These features contribute to its distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
114082-56-3 |
---|---|
Molecular Formula |
C28H30N8O7S |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C28H30N8O7S/c1-28(2)20(26(42)43)36-24(41)18(25(36)44-28)33-23(40)17(13-3-5-14(37)6-4-13)32-22(39)16-12-30-21-15(19(16)38)11-31-27(34-21)35-9-7-29-8-10-35/h3-6,11-12,17-18,20,25,29,37H,7-10H2,1-2H3,(H,32,39)(H,33,40)(H,42,43)(H,30,31,34,38)/t17?,18-,20+,25-/m1/s1 |
InChI Key |
RGEQDJPBCCKBNX-AIXNMGRTSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CNC5=NC(=NC=C5C4=O)N6CCNCC6)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CNC5=NC(=NC=C5C4=O)N6CCNCC6)C(=O)O)C |
Origin of Product |
United States |
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